3,5-Dichlorosalicylic acid
CAS No.: 320-72-9
Cat. No.: VC21175173
Molecular Formula: C7H4Cl2O3
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 320-72-9 |
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Molecular Formula | C7H4Cl2O3 |
Molecular Weight | 207.01 g/mol |
IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) |
Standard InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl |
Boiling Point | BP: SUBLIMES, SLIGHT DECOMP |
Colorform | NEEDLES FROM DIL ALC, RHOMBIC PRISMS |
Melting Point | 220-221 °C |
Introduction
Physical and Chemical Properties
Physical Properties
3,5-Dichlorosalicylic acid appears as a white to off-white crystalline powder or rhombic crystals with specific physical characteristics outlined in Table 1 .
Table 1: Physical Properties of 3,5-Dichlorosalicylic Acid
The melting point reported across various sources ranges slightly from 219.5°C to 222°C, with the most commonly cited range being 220-222°C . This high melting point is indicative of strong intermolecular forces, likely hydrogen bonding between the carboxylic acid and hydroxyl groups.
Solubility Properties
The solubility characteristics of 3,5-dichlorosalicylic acid are important for its applications in various research settings and are summarized in Table 2 .
Table 2: Solubility of 3,5-Dichlorosalicylic Acid
Solvent | Solubility | Reference |
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Methanol | Highly soluble (almost transparent solution) | |
Ethanol | Soluble | |
Diethyl ether | Soluble | |
Water | Sparingly soluble, solubility increases at 100°C |
The compound's greater solubility in organic solvents compared to water is consistent with its molecular structure, which contains both polar functional groups and hydrophobic chlorinated regions .
Chemical Properties
The chemical behavior of 3,5-dichlorosalicylic acid is influenced by three main functional groups: the carboxylic acid, the phenolic hydroxyl group, and the two chlorine substituents .
Acid-Base Properties
As a substituted benzoic acid, 3,5-dichlorosalicylic acid exhibits acidic properties with a predicted pKa value of 1.99±0.14 . This relatively strong acidity compared to unsubstituted benzoic acid (pKa ~4.2) can be attributed to the electron-withdrawing effects of the chlorine atoms, which stabilize the carboxylate anion .
Reactivity
The compound can participate in several types of reactions:
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Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters, as demonstrated in the synthesis of n-pentyl 3,5,6-trichlorosalicylate from the related 3,5,6-trichlorosalicylic acid .
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Further chlorination: The remaining position (C-6) on the benzene ring can be chlorinated to form 3,5,6-trichlorosalicylic acid under appropriate conditions, typically using chlorine gas in the presence of a catalyst such as iodine and fuming sulfuric acid .
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O-methylation: The hydroxyl group can be methylated to form the corresponding methoxy derivative, as seen in related compounds .
Synthesis and Production
Laboratory and Industrial Synthesis
The synthesis of 3,5-dichlorosalicylic acid primarily involves the direct chlorination of salicylic acid under controlled conditions. Several methods have been described in the literature and patents, with variations in reaction conditions, catalysts, and purification procedures .
Chlorination of Salicylic Acid
The most common synthesis route involves the direct chlorination of salicylic acid in concentrated sulfuric acid medium, as outlined in the following procedure :
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Salicylic acid is dissolved in concentrated sulfuric acid (96%).
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The solution is cooled to 5-10°C.
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Chlorine gas is bubbled into the solution while maintaining the temperature at 5-10°C.
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After 3,5-dichlorosalicylic acid begins to precipitate, the reaction mixture is heated to 65-70°C, and chlorination is continued.
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The product is isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying .
A detailed experimental procedure described in a patent outlines the specific conditions:
"Sulfuric acid (96.0%; 505 grams) is charged into a round-bottomed Morton flask, equipped with a thermometer, stirrer, and sintered glass gas inlet tube, and cooled to 8°-10° C. Salicylic acid (115 grams; 0.83 mole) is added to the sulfuric acid and the mixture is stirred until the salicylic acid is completely dissolved. The resulting solution is cooled to 5° C. and chlorine gas is bubbled into it while maintaining the temperature at 5°-10° C. After about 45-50 minutes, 3,5-dichlorosalicylic acid starts to precipitate from solution."
The in situ yield of 3,5-dichlorosalicylic acid using this method is reported to be about 95-98% of the theoretical yield .
Further Transformations
3,5-Dichlorosalicylic acid serves as an important intermediate in the synthesis of other chlorinated derivatives, particularly 3,5,6-trichlorosalicylic acid . The further chlorination is typically performed using the following method:
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3,5-Dichlorosalicylic acid is added to oleum (fuming sulfuric acid) containing iodine as a catalyst.
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Chlorine gas is bubbled through the mixture at 40-70°C for a specified period (typically 0.5-24 hours).
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The reaction mixture is cooled and poured into ice water to precipitate 3,5,6-trichlorosalicylic acid.
This reaction has industrial importance as 3,5,6-trichlorosalicylic acid and its esters have applications as herbicides and other agricultural chemicals .
Biological Activity and Applications
Interaction with Proteins
3,5-Dichlorosalicylic acid has been studied for its interactions with proteins, particularly with bovine serum albumin (BSA), which serves as a model transport protein . Research has demonstrated a detailed characterization of these interactions, which may have implications for the compound's pharmacokinetics and biological activity .
A study cited in the sources states: "The present work demonstrates a detailed characterization of the interaction of a bio-active drug molecule 3,5-dichlorosalicyclic acid (3,5DCSA) with a model transport protein Bovine Serum Albumin (BSA)."
These protein interactions are significant for understanding how the compound might be transported in biological systems and its potential effects on various biochemical processes.
Enzyme Inhibition
One of the most notable biological activities of 3,5-dichlorosalicylic acid is its ability to inhibit specific enzymes. It has been identified as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme involved in steroid hormone metabolism .
Research on aldehyde reductase (ALR1) in ternary complex with the coenzyme NADPH and 3,5-dichlorosalicylic acid revealed that "The structure of aldehyde reductase (ALR1) in ternary complex with the coenzyme NADPH and 3,5-dichlorosalicylic acid (DCL), a potent inhibitor of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1), was determined at a resolution of 2.41Å. The inhibitor formed a network of hydrogen bonds."
This enzyme inhibition property suggests potential applications in controlling steroid hormone levels and possible therapeutic applications related to hormone-dependent conditions.
Photophysical Properties
The photophysical characteristics of 3,5-dichlorosalicylic acid have been studied in comparison with related compounds such as salicylic acid, 5-chlorosalicylic acid, and 3,5,6-trichlorosalicylic acid . These studies reveal that 3,5-dichlorosalicylic acid exhibits Excited State Intramolecular Proton Transfer (ESIPT) reactions, which are manifested in its spectroscopic properties .
A comparative study noted: "A rigorous comparison of our experimental and theoretical measurements of TCSA with the parent compound salicylic acid, 5-chlorosalicylic acid and 3,5-dichlorosalicylic acid reveals the impact of chlorine substitution on the photophysics of the studied molecular systems with simultaneous exploration of the complexities induced in TCSA with respect to salicylic acid."
These photophysical properties may have applications in fluorescence-based detection systems, photochemical reactions, and as photophysical probes in biochemical research.
Industrial and Research Applications
3,5-Dichlorosalicylic acid finds applications in various fields:
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Pharmaceutical intermediates: Used in the synthesis of various bioactive compounds .
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Dye intermediates: Serves as a precursor in the production of certain dyes .
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Research tool: Used as a model compound for studying protein-drug interactions and enzyme inhibition mechanisms .
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Synthesis intermediate: Precursor for herbicides and other agricultural chemicals through conversion to 3,5,6-trichlorosalicylic acid and its esters .
Hazard Statement | Classification | Warning Category | Prevalence in Notifications |
---|---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral | 58.8% |
H315 | Causes skin irritation | Skin corrosion/irritation | 100% |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation | 100% |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | 99.5% |
Data derived from aggregated GHS information provided by companies from notifications to the ECHA C&L Inventory .
Recent Research and Future Directions
Degradation Studies
This research has implications for treating industrial waste containing this compound and developing more environmentally friendly processes.
Advanced Spectroscopic Investigations
Detailed spectroscopic studies have been conducted to understand the photophysics of 3,5-dichlorosalicylic acid and related compounds . These studies have revealed important information about intramolecular proton transfer processes and the effects of chlorine substitution on the photophysical properties of salicylic acid derivatives.
Researchers have used "steady state absorption, emission and time-resolved emission spectroscopy" alongside "quantum chemical calculation by ab initio Hartree-Fock and Density Functional Theory methods" to characterize these properties , providing valuable insights for applications in photochemistry and spectroscopy-based detection methods.
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